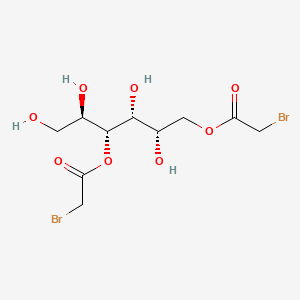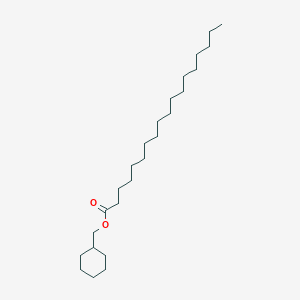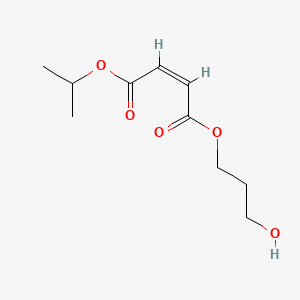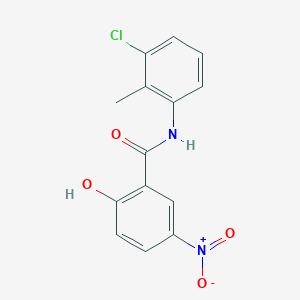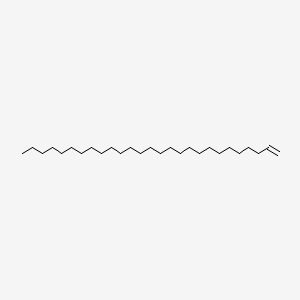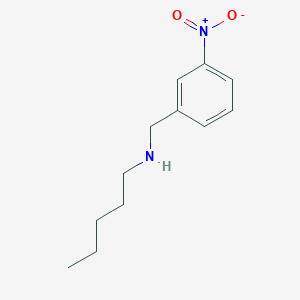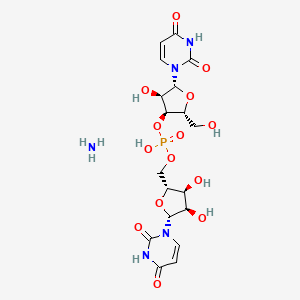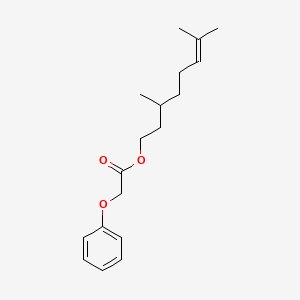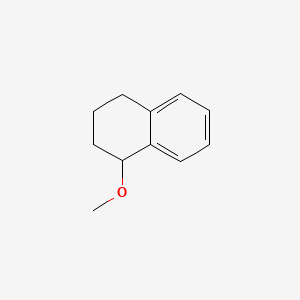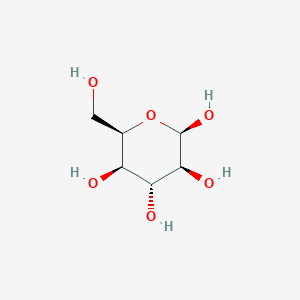
(2R,3S,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol, commonly known as D-glucose, is a simple sugar and an essential carbohydrate in biology. It is a monosaccharide with the molecular formula C6H12O6. This compound is a primary source of energy for living organisms and plays a crucial role in cellular respiration.
准备方法
Synthetic Routes and Reaction Conditions
D-glucose can be synthesized through various methods, including the hydrolysis of starch. The hydrolysis process involves breaking down starch into simpler sugars using acids or enzymes. One common method is the acid hydrolysis of starch using hydrochloric acid under controlled conditions of temperature and pressure.
Industrial Production Methods
Industrially, D-glucose is produced from starch through enzymatic hydrolysis. The process involves the use of enzymes such as alpha-amylase and glucoamylase to convert starch into glucose. This method is preferred due to its efficiency and high yield.
化学反应分析
Types of Reactions
D-glucose undergoes several types of chemical reactions, including:
Oxidation: D-glucose can be oxidized to form gluconic acid or glucaric acid.
Reduction: Reduction of D-glucose yields sorbitol, a sugar alcohol.
Substitution: D-glucose can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst is used for reduction.
Substitution: Reagents such as acetic anhydride and sulfuric acid are used for acetylation reactions.
Major Products Formed
Oxidation: Gluconic acid, glucaric acid.
Reduction: Sorbitol.
Substitution: Acetylated glucose derivatives.
科学研究应用
D-glucose has extensive applications in scientific research, including:
Chemistry: Used as a standard for calibrating instruments and in various chemical reactions.
Biology: Essential for studying cellular respiration and metabolic pathways.
Medicine: Used in intravenous solutions to provide energy to patients.
Industry: Employed in the production of biofuels, food additives, and pharmaceuticals.
作用机制
D-glucose exerts its effects by participating in glycolysis and the citric acid cycle, which are crucial metabolic pathways for energy production. It is transported into cells via glucose transporters and is phosphorylated by hexokinase to form glucose-6-phosphate, which then enters glycolysis.
相似化合物的比较
Similar Compounds
D-fructose: Another monosaccharide with a similar structure but different functional groups.
D-galactose: Similar in structure but differs in the arrangement of hydroxyl groups.
Uniqueness
D-glucose is unique due to its role as the primary energy source in most organisms. Its ability to be easily metabolized and its involvement in essential metabolic pathways make it distinct from other similar compounds.
属性
CAS 编号 |
7283-02-5 |
|---|---|
分子式 |
C6H12O6 |
分子量 |
180.16 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5+,6-/m1/s1 |
InChI 键 |
WQZGKKKJIJFFOK-FDROIEKHSA-N |
手性 SMILES |
C([C@@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


